2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone
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Overview
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The primary targets of the compound “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone” are currently unknown. The compound is structurally similar to 2-oxa-5-azabicyclo[2.2.1]heptanes , which have been synthesized and studied for their potential biological activities.
Mode of Action
Given its structural similarity to 2-oxa-5-azabicyclo[2.2.1]heptanes , it might interact with its targets in a similar manner.
Biochemical Pathways
The compound might be involved in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale palladium-catalyzed reactions similar to those used in laboratory settings. The scalability of these reactions makes them suitable for industrial applications, ensuring consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Various substitution reactions can occur, particularly on the phenyl ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of phenyl-substituted compounds.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its biological activities, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Its unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: A related compound with similar bicyclic structure but lacking the phenyl substituents.
2-Oxa-5-azabicyclo[2.2.1]heptan-4-ylmethanol: Another derivative with a hydroxyl group instead of the methanone moiety.
Uniqueness
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone is unique due to its specific combination of a bicyclic core with chloro and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthetic pathways, and relevant case studies.
The compound has the following chemical specifications:
- Chemical Formula: C13H12ClFNO
- Molecular Weight: 253.69 g/mol
- CAS Number: 31560-06-2
Biological Activity Overview
The biological activity of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives has been studied primarily in the context of their potential as therapeutic agents. Key areas of investigation include:
- Antiviral Activity: Some derivatives have shown promise as antiviral agents, particularly in the context of neuraminidase inhibition, which is crucial for the replication of certain viruses.
- Cytotoxic Effects: Studies have indicated that these compounds may exhibit cytotoxicity against various cancer cell lines, making them candidates for further development in oncology.
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives exert their biological effects often involves interaction with specific receptors or enzymes within the body. For instance, they may act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation.
Case Study 1: Antiviral Properties
In a recent study, derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane were tested for their ability to inhibit neuraminidase activity in influenza viruses. The results indicated that certain compounds demonstrated significant inhibitory effects, suggesting potential use in antiviral therapies.
Case Study 2: Cancer Cell Cytotoxicity
Another investigation focused on the cytotoxic effects of these compounds on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study revealed that some derivatives induced apoptosis in these cells, highlighting their potential as anticancer agents.
Data Table: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antiviral | Inhibition of neuraminidase | |
Cytotoxicity | Induction of apoptosis | |
Enzyme Inhibition | Inhibition of viral replication |
Synthetic Pathways
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. The following general pathway outlines the synthesis:
- Starting Material: Appropriate azabicyclic precursors.
- Reagents: Use of chlorinated phenyl groups and other functional groups.
- Conditions: Reactions are often conducted under inert atmospheres with controlled temperature to optimize yield and purity.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO2/c13-10-3-7(1-2-11(10)14)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHUOQBAHGRFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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